

GSK650394: A Technical Guide to the Potent and Selective SGK1 Inhibitor

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Compound of Interest				
Compound Name:	GSK 650394			
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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK650394 is a potent and selective small molecule inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various cellular processes.[1][2][3][4] SGK1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway and is implicated in the regulation of ion transport, cell proliferation, survival, and apoptosis.[1][5] Dysregulation of SGK1 activity has been linked to several pathologies, including hypertension, cancer, and metabolic diseases.[1][6] GSK650394 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of SGK1 and as a potential therapeutic agent.[7] This guide provides an in-depth overview of the technical details of GSK650394, including its mechanism of action, biochemical and cellular activity, experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

GSK650394, with the chemical name 2-Cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid, is a 7-azaindole derivative.[1] Its chemical structure is presented below.

Table 1: Chemical and Physical Properties of GSK650394



Property	Value	Reference	
Molecular Formula	C25H22N2O2		
Molecular Weight	382.45 g/mol	[2]	
CAS Number	890842-28-1		
Purity	≥97%		
Solubility	Soluble to 100 mM in DMSO		
Storage	Store at room temperature		

Mechanism of Action and Biochemical Activity

GSK650394 acts as a competitive inhibitor of SGK1.[3] It demonstrates potent inhibitory activity against the purified SGK1 with an IC $_{50}$ value of 13 nM in a fluorescence polarization assay.[1] [3] In activity-based scintillation proximity assays, GSK650394 inhibits the enzymatic activity of SGK1 and the closely related SGK2 with IC $_{50}$ values of 62 nM and 103 nM, respectively.[1][2] [3][4][7]

Table 2: In Vitro Inhibitory Activity of GSK650394



Assay Type	Target	IC50	Reference
Fluorescence Polarization Assay	Activated SGK1	13 nM	[1][3]
Scintillation Proximity Assay	SGK1	62 nM	[2][4][7]
Scintillation Proximity Assay	SGK2	103 nM	[2][4][7]
Aldosterone- Stimulated Short Circuit Current (SCC) Assay	SGK1-mediated ion transport	0.6 μΜ	[1][5][7]
Androgen-Stimulated LNCaP Cell Growth Assay	Cell Growth	~1 µM	[1][7]

GSK650394 exhibits good selectivity for SGK1 over other related kinases. It is more than 30-fold selective for SGK1 over Akt and over 60-fold selective over the upstream kinase PDK1.[7] However, broader kinase profiling has identified some off-target activities at concentrations comparable to its SGK1 potency, including against AMPK, CAMKKβ, CDK2, GCK, MNK1, and PHK.[1]

Cellular and In Vivo Activity

In cellular assays, GSK650394 effectively inhibits SGK1-mediated processes. It inhibits the androgen-mediated phosphorylation of the SGK1 substrate NEDD4-2 in LNCaP prostate cancer cells.[1][7] Consequently, it inhibits the androgen-stimulated growth of these cells with an IC50 of approximately 1 μ M.[1][7] GSK650394 also demonstrates efficacy in inhibiting SGK1-mediated epithelial sodium ion transport, a key process in blood pressure regulation, with an IC50 of 0.6 μ M in an aldosterone-stimulated short circuit current (SCC) assay.[1][5][7]

Preclinical in vivo studies in rats have shown that GSK650394 can achieve plasma exposure levels above its IC₅₀ for the SCC assay with a 50 mg/kg BID dosing schedule.[7] These studies also indicated that the compound is efficacious in rat models of hypertension.[7] However, the

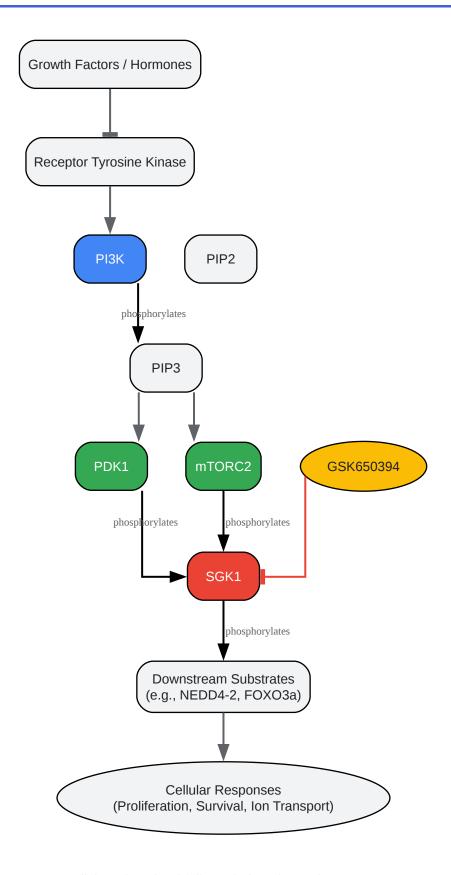


oral bioavailability of GSK650394 is low (~9%) in rats, which is attributed to its low solubility and extensive first-pass metabolism via glucuronidation.[8]

Signaling Pathways

SGK1 is a central node in the PI3K signaling pathway, acting downstream of PDK1 and mTORC2.[1][5] Growth factors and hormones can activate this pathway, leading to the phosphorylation and activation of SGK1.[1] Activated SGK1 then phosphorylates a variety of downstream substrates to regulate cellular functions.





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Caption: SGK1 signaling pathway and the inhibitory action of GSK650394.



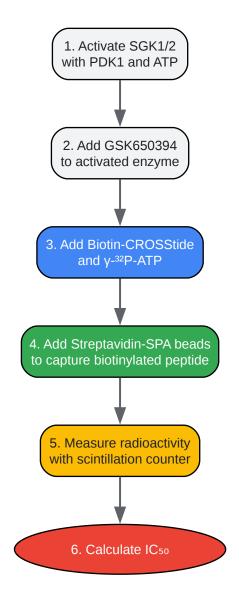
Experimental Protocols In Vitro Kinase Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the ability of GSK650394 to inhibit the phosphorylation of a substrate peptide by SGK1 or SGK2.

Methodology:

- Enzyme Activation: Recombinant SGK1 (S422D mutant, 60-431 aa) or full-length SGK2 is activated by incubation with PDK1 in a reaction buffer (50 mM Tris pH 7.5, 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA) containing 0.15 mM ATP for 30 minutes at 30°C.[2][3]
- Inhibitor Incubation: In a 96-well plate, varying concentrations of GSK650394 (solubilized in DMSO) are added to the activated enzyme mixture and incubated.
- Phosphorylation Reaction: A solution containing a biotinylated CROSStide peptide substrate (final concentration 75 μM) and y-³²P-ATP is added to initiate the phosphorylation reaction.
 The plate is incubated for 1 hour at room temperature.[2]
- Detection: A slurry of streptavidin-coated scintillation proximity assay (SPA) beads is added to each well. The beads capture the biotinylated peptide.
- Signal Measurement: The plate is centrifuged, and the radioactivity is measured using a scintillation counter. The proximity of the ³²P-labeled peptide to the scintillant in the beads generates a light signal that is proportional to the kinase activity.
- Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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Caption: Workflow for the Scintillation Proximity Assay (SPA).

Aldosterone-Stimulated Short Circuit Current (SCC) Cellular Assay

This assay measures the effect of GSK650394 on SGK1-mediated epithelial sodium ion transport.

Methodology:



- Cell Culture: Epithelial cells (e.g., M-1 mouse cortical collecting duct cells) are cultured on permeable supports to form a polarized monolayer.
- Aldosterone Stimulation: The cells are stimulated with aldosterone to induce the expression and activity of SGK1, which in turn increases the activity of the epithelial sodium channel (ENaC).
- Inhibitor Treatment: The cells are treated with varying concentrations of GSK650394.
- SCC Measurement: The permeable supports are mounted in an Ussing chamber. The short-circuit current, which is a measure of net ion transport across the epithelial monolayer, is recorded. An increase in SCC upon aldosterone stimulation reflects increased ENaC activity.
- Data Analysis: The inhibitory effect of GSK650394 is determined by measuring the reduction in the aldosterone-stimulated SCC. IC₅₀ values are calculated from the dose-response curve.

LNCaP Cell Growth Assay

This assay assesses the impact of GSK650394 on the androgen-dependent proliferation of prostate cancer cells.

Methodology:

- Cell Seeding: LNCaP cells are seeded in 96-well plates in androgen-depleted medium.
- Androgen Stimulation and Inhibitor Treatment: After an initial incubation period, the cells are treated with androgens (e.g., dihydrotestosterone) to stimulate growth, in the presence or absence of varying concentrations of GSK650394.
- Incubation: The cells are incubated for an extended period (e.g., 10 days) to allow for cell proliferation.
- Cell Viability Measurement: Cell viability is assessed using a standard method such as the XTT assay, which measures mitochondrial enzymatic activity.
- Data Analysis: The effect of GSK650394 on cell growth is determined by comparing the viability of treated cells to that of untreated, androgen-stimulated cells. The IC₅₀ for growth inhibition is calculated from the dose-response curve.[1]



Conclusion

GSK650394 is a well-characterized, potent, and selective inhibitor of SGK1. Its utility as a research tool has been demonstrated in a variety of in vitro and in vivo models, enabling the elucidation of the diverse roles of SGK1 in health and disease. While its pharmacokinetic properties may present challenges for clinical development, GSK650394 remains an invaluable compound for preclinical research in areas such as oncology, hypertension, and metabolic disorders. The data and protocols summarized in this guide provide a comprehensive resource for scientists working with this important SGK1 inhibitor.

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